molecular formula C20H16ClN5O3 B12768487 Benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)- CAS No. 84138-27-2

Benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)-

Cat. No.: B12768487
CAS No.: 84138-27-2
M. Wt: 409.8 g/mol
InChI Key: DLLQPMOPOGNDQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the chloro substituent, the nitrophenoxy group, and the pyridylamino group. Common reagents used in these reactions include chlorinating agents, nitrophenols, and pyridylamines. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.

    Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, benzimidazole derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This particular compound may be studied for its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, benzimidazole derivatives have been explored for their therapeutic potential in treating various diseases. This compound may be investigated for its pharmacological properties and potential as a drug candidate.

Industry

In industry, benzimidazole derivatives are used in the production of dyes, pigments, and other specialty chemicals. This compound may find applications in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)- involves its interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups enable it to form specific interactions with these targets, leading to modulation of their activity and subsequent biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives with various substituents, such as:

  • Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)-
  • Benzimidazole, 6-chloro-2-((m-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)-
  • Benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((3-pyridylamino)methyl)-

Uniqueness

The uniqueness of benzimidazole, 6-chloro-2-((p-nitrophenoxy)methyl)-1-((2-pyridylamino)methyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

84138-27-2

Molecular Formula

C20H16ClN5O3

Molecular Weight

409.8 g/mol

IUPAC Name

N-[[6-chloro-2-[(4-nitrophenoxy)methyl]benzimidazol-1-yl]methyl]pyridin-2-amine

InChI

InChI=1S/C20H16ClN5O3/c21-14-4-9-17-18(11-14)25(13-23-19-3-1-2-10-22-19)20(24-17)12-29-16-7-5-15(6-8-16)26(27)28/h1-11H,12-13H2,(H,22,23)

InChI Key

DLLQPMOPOGNDQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NCN2C3=C(C=CC(=C3)Cl)N=C2COC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.